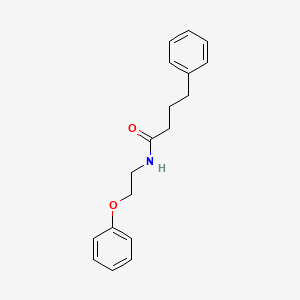

N-(2-phenoxyethyl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-phenoxyethyl)-4-phenylbutanamide” seems to be a complex organic compound. It likely contains functional groups such as an amide and an ether, which are common in many pharmaceuticals and industrially relevant compounds .

Synthesis Analysis

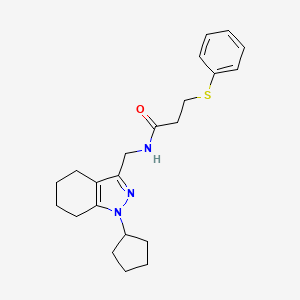

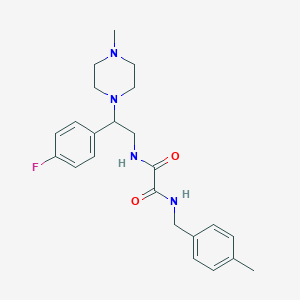

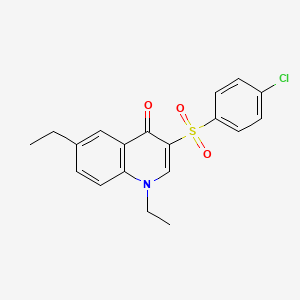

While specific synthesis methods for “N-(2-phenoxyethyl)-4-phenylbutanamide” were not found, related compounds such as phenoxy acetamide derivatives have been synthesized and studied for their pharmacological activities . Another related compound, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, was synthesized as a novel anti-TB agent .

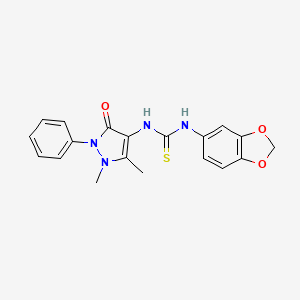

Molecular Structure Analysis

The molecular structure of “N-(2-phenoxyethyl)-4-phenylbutanamide” would likely be complex due to the presence of multiple functional groups and aromatic rings .

Scientific Research Applications

Phenolamides in Plant Development and Defense

Phenolamides, including structures similar to "N-(2-phenoxyethyl)-4-phenylbutanamide," play significant roles in plant development and defense mechanisms. They are known for their anti-inflammatory, antioxidant, and anti-atherogenic activities. Research suggests a need for further exploration into the health benefits of these compounds, which are still in the early stages of understanding (Wang, Snooks, & Sang, 2020).

Cinnamic Acid Derivatives in Anticancer Research

The study of cinnamic acid derivatives, which share a phenyl ring structure with "N-(2-phenoxyethyl)-4-phenylbutanamide," has highlighted their potential in medicinal research, particularly in anticancer applications. These compounds have been evaluated for their synthesis, biological evaluation, and antitumor efficacy, indicating a rich medicinal tradition and potential underutilization in cancer treatment (De, Baltas, & Bedos-Belval, 2011).

Endocrine Disruptors and Male Infertility

Research on environmental pollutants, including phenolic compounds similar to "N-(2-phenoxyethyl)-4-phenylbutanamide," has shown their role as endocrine disruptors potentially affecting male fertility. These studies emphasize the need for understanding the molecular mechanisms behind their effects on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).

Phenolic Acids in Cosmetic Applications

The cosmeceutical significance of hydroxycinnamic acids and their derivatives, including compounds structurally related to "N-(2-phenoxyethyl)-4-phenylbutanamide," has been explored for their antioxidant, anti-inflammatory, and UV protective effects. These studies suggest the potential for these compounds in anti-aging, anti-inflammatory, and hyperpigmentation-correcting applications in cosmetics (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).

Environmental Occurrence and Fate of Phenolic Compounds

A review of the environmental occurrence, fate, and behavior of parabens, which are phenolic compounds, provides insight into the persistence and ubiquity of such chemicals in aquatic environments. This research is relevant due to the chemical similarity and environmental behavior that "N-(2-phenoxyethyl)-4-phenylbutanamide" might share with these widely used preservatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

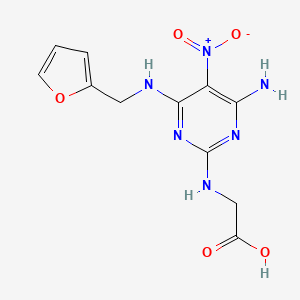

Target of Action

N-(2-phenoxyethyl)-4-phenylbutanamide is a novel compound that has been designed and synthesized as an anti-tuberculosis agent . The primary target of this compound is Mycobacterium tuberculosis DNA gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA .

Mode of Action

The compound interacts with its target through a molecular docking strategy . This interaction results in the inhibition of the DNA gyrase, thereby preventing the supercoiling of DNA, which is a crucial process for DNA replication and transcription .

Biochemical Pathways

Given its target, it is likely that it interferes with the dna replication and transcription processes of mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .

Pharmacokinetics

In-silico adme and drug-likeness prediction of similar molecules have shown good pharmacokinetic properties, indicating high gastrointestinal absorption, oral bioavailability, and low toxicity .

Result of Action

The molecular and cellular effects of N-(2-phenoxyethyl)-4-phenylbutanamide’s action result in the inhibition of Mycobacterium tuberculosis growth and proliferation . This is achieved by blocking the activity of DNA gyrase, thereby interfering with the bacterium’s DNA replication and transcription processes .

properties

IUPAC Name |

N-(2-phenoxyethyl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18(13-7-10-16-8-3-1-4-9-16)19-14-15-21-17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDBISHROGBGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyethyl)-4-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2933622.png)

![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2933625.png)

![(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933627.png)

![2-(4-tert-butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2933630.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-propyl-3-(thiomorpholin-4-ylsulfonyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2933631.png)

![5-(3-methoxypropyl)-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2933634.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2933638.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2933639.png)